Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate
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Overview
Description
Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their distinctive odors. This compound features a cyano group, a nitro group, and a tolyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Typically around 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol or another suitable solvent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst
Reduction: Lithium aluminum hydride, diethyl ether
Substitution: Ammonia, ethanol
Major Products Formed
Oxidation: Amino derivatives
Reduction: Amino derivatives
Substitution: Amide or alcohol derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate depends on its specific application. For example, in enzymatic reactions, the ester group may be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The cyano and nitro groups may also interact with various molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(p-tolyl)acetate
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(m-tolyl)acetate
Uniqueness
Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and physical properties compared to its isomers and other similar compounds.
Biological Activity
Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its molecular formula is C17H14N2O4, with a molecular weight of 310.30 g/mol. The compound features both cyano and nitro groups on an aromatic ring, contributing to its unique chemical reactivity and biological activity.
Structural Characteristics
The structural composition of this compound includes:
- Methyl Ester Group : Enhances solubility and reactivity.
- Cyano Group : Increases electrophilicity, potentially interacting with biological targets.
- Nitro Group : Known for its ability to influence biological activity through redox reactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial properties. The interaction of the compound with various biological molecules suggests its potential applications in pharmacology.
Antimicrobial Activity
Studies have shown that compounds with similar structural features can exhibit substantial antimicrobial effects. For instance, the presence of both cyano and nitro groups is often associated with enhanced antibacterial and antifungal activities.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
C. albicans | 0.0048 mg/mL |
These values indicate that this compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi, which is crucial for developing new antimicrobial agents.
The biological activity of this compound may be attributed to several mechanisms:
- Enzymatic Interaction : The ester group can undergo hydrolysis by esterases, leading to active metabolites that may inhibit microbial growth.
- Protein Binding : The cyano and nitro groups might interact with proteins or enzymes, altering their activity and stability, which can disrupt microbial metabolism.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in various biological contexts:
- A study investigating the antibacterial effects of monomeric alkaloids found that compounds with similar nitro and cyano functionalities exhibited potent activity against E. coli and other pathogens .
- Another investigation into the antiproliferative effects of ethanoanthracenes demonstrated that structural modifications could enhance activity against cancer cell lines, indicating a potential for this compound in oncology .
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C17H14N2O4/c1-11-5-3-4-6-14(11)16(17(20)23-2)12-7-8-15(19(21)22)13(9-12)10-18/h3-9,16H,1-2H3 |
InChI Key |
QPLOQRVWRPEAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC(=C(C=C2)[N+](=O)[O-])C#N)C(=O)OC |
Origin of Product |
United States |
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